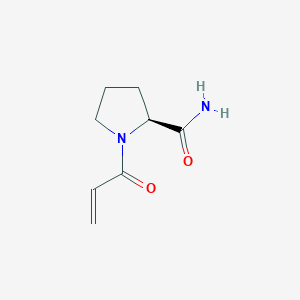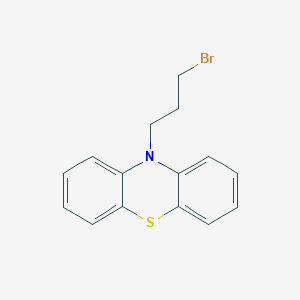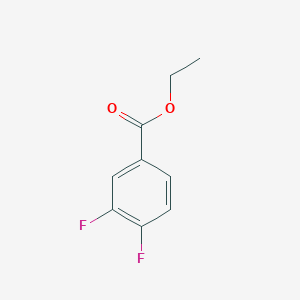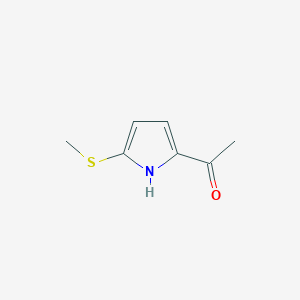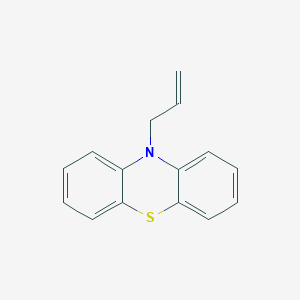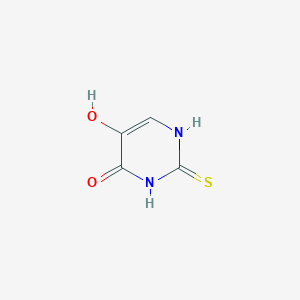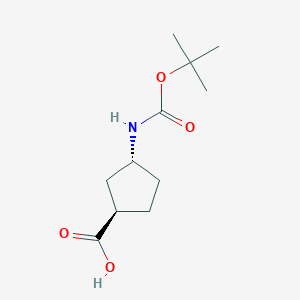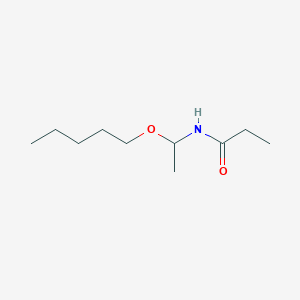
N-(1-pentoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pentoxyethyl)propanamide is a compound that belongs to the class of amides. It is also known as PEPA and is used in scientific research. PEPA is a potent and selective positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for fast synaptic transmission in the central nervous system.
作用機序
N-(1-pentoxyethyl)propanamide acts as a positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for fast synaptic transmission in the central nervous system. The receptor consists of four subunits, and each subunit has a binding site for glutamate. N-(1-pentoxyethyl)propanamide binds to a specific site on the receptor, which enhances the activity of the receptor. This enhancement can lead to an increase in synaptic transmission, which can have various physiological and behavioral effects.
生化学的および生理学的効果
The biochemical and physiological effects of N-(1-pentoxyethyl)propanamide are related to its mechanism of action on the AMPA receptor. The compound enhances the activity of the receptor, which can lead to an increase in synaptic transmission. This increase in synaptic transmission can have various effects on the brain and behavior. Studies have shown that N-(1-pentoxyethyl)propanamide can enhance learning and memory, reduce anxiety, and have potential therapeutic effects for neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-(1-pentoxyethyl)propanamide in lab experiments are related to its potency and selectivity as a positive allosteric modulator of the AMPA receptor. The compound is highly specific for the AMPA receptor and does not affect other glutamate receptors. This specificity allows researchers to study the function of the AMPA receptor without interference from other receptors. However, the limitations of using N-(1-pentoxyethyl)propanamide in lab experiments are related to its solubility and stability. The compound has limited solubility in water and can degrade over time, which can affect the reliability of the results.
将来の方向性
There are various future directions for the study of N-(1-pentoxyethyl)propanamide. One direction is to investigate the potential therapeutic effects of the compound for neurodegenerative diseases. Studies have shown that the enhancement of the AMPA receptor activity can have neuroprotective effects, and N-(1-pentoxyethyl)propanamide may have potential as a therapeutic agent. Another direction is to investigate the effects of the compound on other brain regions and behaviors. The AMPA receptor is widely distributed throughout the brain, and the effects of N-(1-pentoxyethyl)propanamide on other regions and behaviors are not well understood. Further studies are needed to fully understand the potential of this compound in scientific research.
In conclusion, N-(1-pentoxyethyl)propanamide is a potent and selective positive allosteric modulator of the AMPA receptor. The compound has various scientific research applications and can be used to investigate the function of the AMPA receptor in learning and memory, addiction, and neurodegenerative diseases. The compound has advantages and limitations for lab experiments, and future directions for research include investigating the potential therapeutic effects of the compound and its effects on other brain regions and behaviors.
合成法
The synthesis of N-(1-pentoxyethyl)propanamide involves the reaction of 3-(1-pentoxyethyl)benzoyl chloride with ammonia. The reaction takes place under basic conditions and yields N-(1-pentoxyethyl)propanamide as a white solid. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(1-pentoxyethyl)propanamide is used in scientific research to study the function of the AMPA receptor. The compound is a positive allosteric modulator of the AMPA receptor, which means it enhances the activity of the receptor. This enhancement can lead to an increase in synaptic transmission, which can have various physiological and behavioral effects. The compound has been used in various studies to investigate the role of the AMPA receptor in learning and memory, addiction, and neurodegenerative diseases.
特性
CAS番号 |
133492-61-2 |
|---|---|
製品名 |
N-(1-pentoxyethyl)propanamide |
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC名 |
N-(1-pentoxyethyl)propanamide |
InChI |
InChI=1S/C10H21NO2/c1-4-6-7-8-13-9(3)11-10(12)5-2/h9H,4-8H2,1-3H3,(H,11,12) |
InChIキー |
RDLWVPHQCMWOGZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)NC(=O)CC |
正規SMILES |
CCCCCOC(C)NC(=O)CC |
同義語 |
Propanamide, N-[1-(pentyloxy)ethyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



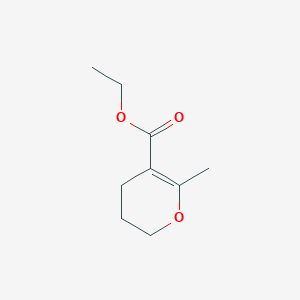
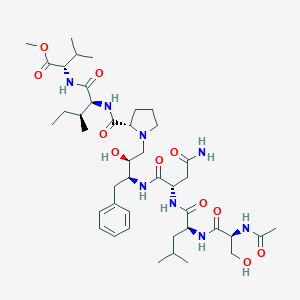
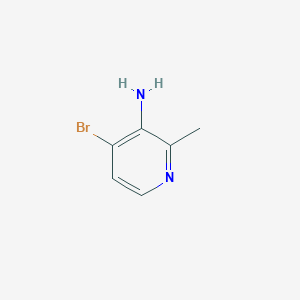
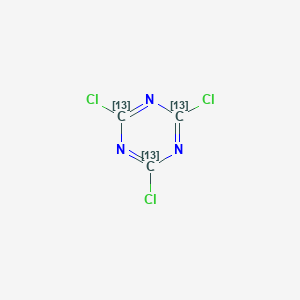
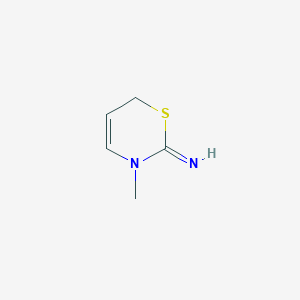
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
